Cyclohexanone, 2-bromo-4-(1,1-dimethylethyl)-
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Overview
Description
Cyclohexanone, 2-bromo-4-(1,1-dimethylethyl)- is an organic compound with the molecular formula C10H17BrO It is a substituted cyclohexanone, where the cyclohexanone ring is modified with a bromine atom at the second position and a tert-butyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-bromo-4-(1,1-dimethylethyl)- typically involves the bromination of 4-(1,1-dimethylethyl)cyclohexanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity Cyclohexanone, 2-bromo-4-(1,1-dimethylethyl)-.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-bromo-4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, NH3, or RSH in polar solvents.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.
Oxidation: KMnO4 or CrO3 in acidic or basic conditions.
Major Products
Substitution: Formation of substituted cyclohexanones.
Reduction: Formation of cyclohexanol derivatives.
Oxidation: Formation of cyclohexanecarboxylic acids or other oxidized products.
Scientific Research Applications
Cyclohexanone, 2-bromo-4-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-bromo-4-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. Additionally, its structural features influence its binding affinity and specificity towards various molecular targets.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 4-(1,1-dimethylethyl)-: Lacks the bromine atom, making it less reactive in substitution reactions.
Cyclohexanol, 4-(1,1-dimethylethyl)-: The carbonyl group is reduced to a hydroxyl group, altering its chemical properties and reactivity.
Cyclohexanone, 2-bromo-4-(1-methylethyl)-: Similar structure but with a different alkyl group at the fourth position, affecting its steric and electronic properties.
Uniqueness
Cyclohexanone, 2-bromo-4-(1,1-dimethylethyl)- is unique due to the presence of both a bromine atom and a tert-butyl group, which confer distinct reactivity and steric effects. These features make it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
2-bromo-4-tert-butylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAXXUXPLJRDOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469007 |
Source
|
Record name | Cyclohexanone, 2-bromo-4-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-82-0 |
Source
|
Record name | Cyclohexanone, 2-bromo-4-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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